molecular formula C11H11N B167955 2-Ethylquinoline CAS No. 1613-34-9

2-Ethylquinoline

Cat. No. B167955
CAS RN: 1613-34-9
M. Wt: 157.21 g/mol
InChI Key: XCIZVKSCLVSDHN-UHFFFAOYSA-N
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Description

2-Ethylquinoline is an organic compound with the formula C11H11N . It is one of the derivatives of the heterocyclic compound quinoline .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 2-Ethylquinoline consists of a benzene ring fused with a heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .


Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .

Scientific Research Applications

  • Antibiotic and Antimycotic Activity :

    • Helquinoline, derived from Janibacter limosus, showed high biological activity against bacteria and fungi. This includes a tetrahydroquinoline derivative, indicating potential uses in antibiotic and antimycotic treatments (Asolkar et al., 2004).
    • Compounds such as 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, synthesized from similar structures, have exhibited strong inhibition against various microorganisms, suggesting potential antimycotic applications (Cziáky et al., 1996).
  • Cancer Research :

    • A quinazolinone-based derivative, structurally related to 2-ethylquinoline, was synthesized and found to have potent cytotoxic activity against human cancer cell lines. This highlights its role as a potential dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, crucial in cancer treatment (Riadi et al., 2021).
  • Synthesis Techniques :

    • The one-pot synthesis of 2-methylquinolines, closely related to 2-ethylquinoline, demonstrates an efficient approach to creating these compounds, important in various chemical synthesis applications (Chandrashekarappa et al., 2013).
  • Aquatic Toxicology :

    • In a study involving isoquinoline and its derivatives, including 2-methyl-8-ethylquinoline, toxicity testing was conducted using luminescent bacteria and fish bioassays. This research is vital for understanding the environmental impact of these compounds (Birkholz et al., 1990).
  • Molecular Logic Gates :

    • 2-Styrylquinoline, related to 2-ethylquinoline, has been used in polymer films to function as various logic gates, indicating its utility in molecular computing and electronic applications (Budyka et al., 2009).
  • Fluorescence Studies :

    • N-aryl-2-aminoquinolines, which are structurally related to 2-ethylquinoline, have been studied for their fluorescence properties. This research is important for biological applications, such as bio-imaging and sensors (Hisham et al., 2019).

properties

IUPAC Name

2-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIZVKSCLVSDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167106
Record name Quinoline, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylquinoline

CAS RN

1613-34-9
Record name Quinoline, 2-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylquinoline
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Record name QUINOLINE, 2-ETHYL-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 0.40 M solution of diisopropyl amine in THF at −10° C. was added slowly 1.0 equiv of a solution of n-BuLi (2.5 M/hexane). After 10 min, the mixture was cooled to −78° C. and 0.9 equiv of quinaldine was added dropwise. The red/orange solution was then stirred at 0° C. for 1 h. MeI was then added and the reaction was stirred at room temperature for 2 h. The reaction was quenched with aqueous NH4Cl solution, and then extracted with EtOAc. The organic phase was washed with H2O and brine. The solution was then dried (MgSO4), filtered, and evaporated. The crude material was purified by flash chromatography with 1:10 EtOAc:hexanes to give the title compound as a pale yellow oil.
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Synthesis routes and methods II

Procedure details

sec-Butyllithium (1.3 M in cyclohexane, 19.3 mL, 25.1 mmol, 1.2 eq.) was added dropwise to a 0° C. solution of 2-methylquinoline (2.84 mL, 3.0 g, 21.0 mmol, 1.0 eq.) in dry diethyl ether (75 mL). After the addition was complete the cooling bath was removed and the mixture was stirred at r.t. for 1.5 h. The reaction mixture was cooled to 0° C. and methyl iodide (1.96 mL, 4.46 g, 31.4 mmol, 1.5 eq.) was added dropwise. After the addition was complete the cooling bath was removed and the reaction was stirred at r.t. for 3 h. Water (50 mL) was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×30 mL). The combined organic extracts were washed with brine (50 mL) and were dried over sodium sulfate and concentrated under reduced pressure which gave the crude product (4.82 g) as an orange oil. The crude product was purified by column chromatography (SiO2, 1:5 ethyl acetate-cyclohexane) which yielded the product (3.03 g, 92% yield) as a clear yellow oil; 1H NMR (500 MHz, CDCl3) δ 1.41 (t, J=7.5 Hz, 3H, CH3), 3.01 (q, J=7.5 Hz, 2H, CH2), 7.31 (d, J=8.5 Hz, 1H, Ar), 7.48 (t, J=7.5 Hz, 1H, Ar), 7.68 (t, J=7.5 Hz, 1H, Ar), 7.77 (d, J=8.0 Hz, 1H, Ar), 8.04 (d, J=8.5 Hz, 1H, Ar), 8.07 (d, J=8.5 Hz, 1H, Ar).
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
FR Stermitz, CC Wei - Journal of the American Chemical Society, 1969 - ACS Publications
… Irradiation2 of 2-ethylquinoline (I) for 60 hr resulted in no reaction, and I was recovered quantitatively. Irradiation2 of 2-n-butylquinoline (II) for 58 hr resulted in 45% conversion (k= 2.5 X …
Number of citations: 29 pubs.acs.org
PM Draper, DB MacLean - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… the M - 1, M - 28, and M - 29 ions found in the spectrum of 2-ethylquinoline was discussed and a mechanism proposed for their formation (Scheme 3). It was pointed out that the M - 29 …
Number of citations: 59 cdnsciencepub.com
FG Baddar, FL Warren - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… details are given, we have repeated this experiment, following the conditions stated for 3-phenylquinoline (Warren, J., 1936, 1367), and have only been able to isolate 2-ethylquinoline. …
Number of citations: 4 pubs.rsc.org
NS Mani, P Chen, TK Jones - The Journal of Organic Chemistry, 1999 - ACS Publications
… These products were identified as 4-ethylquinoline (2), 2-ethylquinoline (3), 4-ethyl-1, 2, 3, 4-… In the case of trimethylsilyl triflate, 2-ethylquinoline resulting from attack of the Grignard …
Number of citations: 22 pubs.acs.org
GW Wang, MX Cheng, RS Ma, SD Yang - Chemical Communications, 2015 - pubs.rsc.org
… 2-Ethylquinoline 1a was initially used as the substrate to react … By using 2-ethylquinoline 1a as the standard substrate, a … 2-ethylquinoline bearing different substituent groups (Me, …
Number of citations: 30 pubs.rsc.org
A Sugimori, T Yamada - Chemistry Letters, 1986 - journal.csj.jp
Quinoline and 4-methylquinoline are alkylated with alkanecarboxylic acid upon visible light- or gamma-irradiation. In the photo-alkylation, iron(III) sulfate not only accelerates the …
Number of citations: 15 www.journal.csj.jp
東野武郎, 内田三夫, 林英作 - Chemical & pharmaceutical bulletin, 1972 - cir.nii.ac.jp
… d] pyrimidine (V) and 4-phenyl-3,4-dihydropyrido [2,3-d] pyrimidine (VI) gave intermediate written as cyclic fragment ion (8,12,16) as same as shown in fragmentation of 2-ethylquinoline …
Number of citations: 0 cir.nii.ac.jp
VA Petrow - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
… vend., 1935, 200, 1676) obtained a low yield of 3-methyl-2-ethylquinoline together with a smaller amount of the 3-methyl-4-ethyl isomeride from 2-phenyliminomethylpentan-3-one …
Number of citations: 19 pubs.rsc.org
P Duret, MA Fakhfakh, C Herrenknecht… - … of Chromatography A, 2003 - Elsevier
… the separation of the N-oxyquinoline/2-ethylquinoline mixture was performed by adding water in … 8, all the compounds were separated in one step and the 2-ethylquinoline was obtained …
Number of citations: 28 www.sciencedirect.com
BR Brown - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… A new preparation of 2-acetylquinoline by the bromination of 2-ethylquinoline is described. … A mixture of 2-ethylquinoline (12.8 g., 1 mol.), acetic acid (80 ml.), and anhydrous sodium …
Number of citations: 12 pubs.rsc.org

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